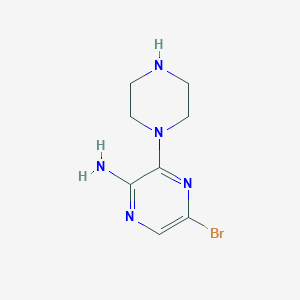

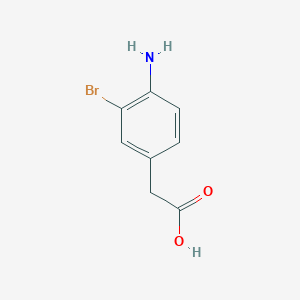

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine is a chemical of interest in the field of organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine.

Synthesis Analysis

The synthesis of related compounds involves key steps that could be adapted for the synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine. For instance, the paper titled "A facile synthesis of dragmacidin B and 2,5-bis(6'-bromo-3'-indolyl)piperazine" describes a short synthesis route involving the dimerization of oxotryptamines to bis(indolyl)pyrazines, followed by selective reduction and reductive methylation to afford piperazine natural products . This methodology could potentially be applied to the synthesis of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine by starting with appropriate brominated pyrazine derivatives and piperazine.

Molecular Structure Analysis

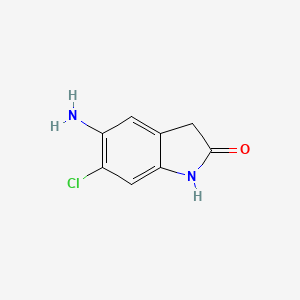

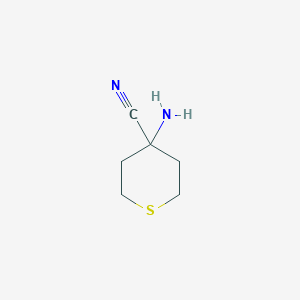

The molecular structure of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine would consist of a pyrazin-2-amine core with a bromine atom at the 5-position and a piperazin-1-yl group at the 3-position. The presence of the bromine atom and the piperazine ring would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine could be inferred from related compounds. The paper on the generation of various pyrazinone derivatives suggests that brominated pyrazinones can react with methoxide to form alkylidene/benzylidene derivatives and, upon further reaction with nucleophiles, can yield dihydropyrazinones, piperazine diones, and pyrazinones . These reactions highlight the potential for 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine to undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine, we can hypothesize that the compound would exhibit properties typical of brominated aromatic compounds and piperazines. This includes moderate to high polarity, potential for hydrogen bonding due to the amine groups, and a relatively high molecular weight due to the presence of the bromine atom. The compound's solubility, melting point, and stability would be influenced by these structural features.

Scientific Research Applications

Anti-Tubercular Agents

- Scientific Field : Medical Chemistry .

- Application Summary : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity .

- Methods of Application : The compounds were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Antibacterial Activity

- Scientific Field : Microbiology .

- Application Summary : Some newly synthesized compounds related to “5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine” have been screened for their antibacterial activity .

- Methods of Application : The compounds were tested against Gram-negative (Escherechia coli ATCC 8739) and Gram-positive (Staphylococcus aureus ATCC 25923) microorganisms at 25 mg/mL .

- Results : The results of these tests were not specified in the source .

Antifungal Activity

- Scientific Field : Microbiology .

- Application Summary : Some newly synthesized compounds related to “5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine” have been screened for their antifungal activity .

- Methods of Application : The compounds were tested against Candida albicans strains (ATCC 10231 and clinical isolate) and Candida galibrata ATCC 15126 strain .

- Results : The results indicate that compounds 9a, 9b, and 9d, exhibit moderate antifungal activity against these strains, while 9c is inactive .

properties

IUPAC Name |

5-bromo-3-piperazin-1-ylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN5/c9-6-5-12-7(10)8(13-6)14-3-1-11-2-4-14/h5,11H,1-4H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJBQCDGKLHYPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CN=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587501 |

Source

|

| Record name | 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |

CAS RN |

893611-67-1 |

Source

|

| Record name | 5-Bromo-3-(piperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)